Plaunotol is an acyclic diterpene alcohol, specifically a geranylgeraniol derivative, primarily found in the leaves of the Croton stellatopilosus Ohba plant (previously known as Croton sublyratus Kurz). [, , ] This plant, commonly referred to as Plau-Noi, has a history of traditional medicinal use in Thailand. [, ] Plaunotol is a secondary metabolite produced through the plant's mevalonate pathway. [] Within the plant, plaunotol accumulates predominantly in the chloroplasts of palisade mesophyll cells, potentially stored within oil globules. [] While initially investigated for its anti-ulcer properties, research has revealed a diverse range of potential applications for plaunotol. [, , , , , , , , , , , , , , , , ]
Synthesis Analysis
Wittig reaction: This method utilizes α-acetalketones and triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether. [] This reaction demonstrates excellent Z-selectivity, facilitating the practical and stereoselective synthesis of plaunotol. [] The process involves a short synthetic route starting from geraniol derivatives and offers high stereoselectivity. []
Suzuki cross-coupling: This method employs (E)-α-bromoacrylate, derived from methyl bis(2, 2, 2-trifluoroethoxy)bromophosphonoacetate, as a key intermediate. [] This route enables the efficient synthesis of plaunotol and its derivatives. []
Molecular Structure Analysis
Plaunotol readily undergoes esterification with fatty acids, particularly in the presence of a rat liver homogenate system. [] This reaction occurs without the need for added cofactors and predominantly involves the hydroxyl group at the C-1 position. [] The resulting fatty acid conjugates of plaunotol can be hydrolyzed by cholesterol esterase. []
Mechanism of Action
Membrane fluidization: Plaunotol directly interacts with bacterial cell membranes, increasing their fluidity and ultimately causing cell lysis. [, ] This mechanism is thought to be responsible for its bactericidal activity against Helicobacter pylori, Staphylococcus aureus, and other bacterial species. [, , , , ]
Apoptosis induction: Plaunotol can induce apoptosis in various human cancer cell lines, including gastric, colon, cervical, and breast cancer cells. [, , ] This effect is mediated by the activation of both caspase-8 and caspase-9 apoptotic pathways and involves the upregulation of Bax protein expression. [, ]
Secretin release: Plaunotol stimulates the release of endogenous secretin, a hormone that inhibits gastric acid secretion and promotes pancreatic bicarbonate secretion. [, , , ] This mechanism contributes to its anti-ulcer activity and may also play a role in its protective effects on the gastric mucosa. [, , , ]
Anti-inflammatory and antioxidant activities: Plaunotol exhibits anti-inflammatory and antioxidant properties, contributing to its ability to prevent the progression of acute gastric mucosal lesions. [] It achieves this by inhibiting neutrophil infiltration, reducing lipid peroxidation, and preserving ascorbic acid and adherent mucus content in the gastric mucosa. []
Integrin αvβ3 inhibition: Plaunotol inhibits the activity of integrin αvβ3, a cell adhesion molecule involved in angiogenesis (the formation of new blood vessels). [] This inhibition disrupts the ability of human umbilical vein endothelial cells (HUVECs) to adhere, spread, and form tube-like structures, suggesting a potential anti-angiogenic effect. []
Physical and Chemical Properties Analysis
Plaunotol is a colorless, oily substance. [] It exhibits a high degree of hydrophobicity, contributing to its ability to interact with cell membranes. [] The logP value, a measure of its lipophilicity, is higher for plaunotol compared to its less active derivatives. []
Applications
Antibacterial Agent: Plaunotol demonstrates potent bactericidal activity against various bacterial species, including Helicobacter pylori, a major contributor to gastritis and peptic ulcers. [, , , , , ] Its rapid action against H. pylori is linked to cell lysis caused by membrane fluidization. [, ] Notably, plaunotol displays synergistic effects when combined with clarithromycin or amoxicillin against H. pylori, offering potential for improved eradication therapies. [, ] It also exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) strains isolated from atopic dermatitis patients, suggesting potential applications in dermatological treatments. [, ]
Anti-Ulcer Agent: Plaunotol has a long history of use as an anti-ulcer agent. [, , , , , ] Its mechanism involves the stimulation of endogenous secretin release, leading to inhibition of gastric acid secretion and promotion of pancreatic bicarbonate secretion, thus protecting the gastric mucosa. [, , , ] It also displays protective effects against chemically induced colonic lesions in animal models, suggesting potential applications in treating inflammatory bowel diseases. []
Wound Healing Agent: Plaunotol exhibits wound healing properties in in vitro models using human gingival fibroblasts and oral keratinocytes. [] It promotes cell proliferation and accelerates wound closure in both monolayer and fibroblast-populated collagen lattice models, indicating its potential for oral wound healing applications. []
Anti-Angiogenic Agent: Plaunotol shows potential as an anti-angiogenic agent due to its ability to inhibit integrin αvβ3, a key regulator of angiogenesis. [] This inhibition disrupts the ability of HUVECs to adhere, spread, and form tube-like structures, crucial steps in the formation of new blood vessels. [] This finding warrants further investigation into its potential as an anti-tumor agent.
Other Applications: Studies also suggest potential applications of plaunotol in preventing bacterial translocation in the small intestine, particularly after ischemia-reperfusion injury. [] This protective effect is attributed to its mucosal protective and antioxidant properties. []
Related Compounds
M-4
Compound Description: M-4 is a derivative of Plaunotol with significantly lower hydrophobicity compared to Plaunotol. [] M-4 showed no bactericidal activity against Helicobacter pylori even at high concentrations. [] Additionally, M-4 did not exhibit any effect on liposomal membranes, unlike Plaunotol, which showed significant activity. []
Relevance: The structure of M-4 is not provided in the papers, but it is stated to be a derivative of Plaunotol with reduced hydrophobicity. The research suggests that the hydrophobicity of Plaunotol plays a crucial role in its bactericidal activity against H. pylori, likely by interacting with the bacterial cell membrane. [] The lack of activity of M-4 suggests that its altered structure and reduced hydrophobicity prevent it from effectively interacting with the bacterial membrane, highlighting the importance of Plaunotol's specific structure for its activity.
M-5
Compound Description: M-5 is another derivative of Plaunotol with lower hydrophobicity compared to Plaunotol and slightly higher hydrophobicity compared to M-4. [] M-5 exhibited weaker bactericidal activity against H. pylori compared to Plaunotol. [] The effect of M-5 on liposomal membranes was also significantly lower than that of Plaunotol. []
Relevance: Similar to M-4, the exact structure of M-5 is not detailed in the papers, but it is identified as a derivative of Plaunotol with reduced hydrophobicity compared to Plaunotol. [] The weaker activity of M-5 against H. pylori compared to Plaunotol further supports the crucial role of hydrophobicity in the bactericidal activity of Plaunotol. [] The differences in activity between Plaunotol, M-5, and M-4 suggest a structure-activity relationship where the degree of hydrophobicity is directly related to the antibacterial effect against H. pylori.
M-6
Compound Description: M-6 is a derivative of Plaunotol with lower hydrophobicity than Plaunotol but higher hydrophobicity than both M-4 and M-5. [] Like M-5, M-6 displayed lower bactericidal activity against H. pylori compared to Plaunotol. [] The effect of M-6 on liposomal membranes was also significantly weaker than that of Plaunotol but stronger than M-4 and M-5. []
Relevance: While the specific structure of M-6 remains undefined in the research, it is characterized as a Plaunotol derivative with reduced hydrophobicity. [] The reduced activity of M-6 against H. pylori, in comparison to Plaunotol, further emphasizes the importance of hydrophobicity for Plaunotol's bactericidal activity. [] This suggests that a specific range of hydrophobicity is crucial for the interaction with the bacterial cell membrane, and deviations from this range, as seen in M-6, M-5, and M-4, lead to a reduction or loss of activity.
Geranylgeraniol (GGOH)
Compound Description: Geranylgeraniol (GGOH) is an acyclic diterpene alcohol that serves as the direct precursor of Plaunotol in the biosynthetic pathway. [] It is converted to Plaunotol via hydroxylation catalyzed by the enzyme geranylgeraniol 18-hydroxylase (GGOH-18-hydroxylase), which is found solely in Croton stellatopilosus Ohba, the plant from which Plaunotol is extracted. []
Relevance: Geranylgeraniol is the most structurally related compound to Plaunotol as it only lacks a single hydroxyl group at the 18th carbon position, which is introduced in the final step of Plaunotol biosynthesis. [] This highlights the specific enzymatic activity within Croton stellatopilosus that leads to the production of Plaunotol and its unique structure.
Fatty Acid Conjugates of Plaunotol
Compound Description: In rat liver homogenate, Plaunotol readily forms conjugates with fatty acids, specifically at the hydroxyl group at the 1-position. [] The identified fatty acids involved in this conjugation are palmitic acid, oleic acid, and stearic acid. [] These conjugates are recognized as substrates for cholesterol esterase, indicating a potential metabolic pathway for Plaunotol. []
Relevance: The formation of fatty acid conjugates with Plaunotol in a biological system suggests a potential metabolic pathway and could influence its bioavailability and distribution within the body. [] These conjugates, while structurally related to Plaunotol, may possess different pharmacological activities and their formation could be a factor in the overall therapeutic effect of Plaunotol.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A diuretic used to reduce menstrual pains. Pamabrom is a diuretic product included in retail drugs available in over-the-counter medications. The active diuretic ingredient in pamabrom is 8-bromotheophylline. Pamabrom is used in combination with acetaminophen (paracetamol) for various conditions such as back pain and menstrual relief. The acetaminophen helps reduce menstrual pains and the pamabrom reduces associated bloating.
Piritrexim is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. Piritrexim inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04) Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter.
Pirlimycin is a lincosamide antibiotic that is effective against Gram-positive bacteria, including Staphylococcus, Streptococcus, Bacteroides, and Plasmodium. It inhibits bacterial protein synthesis by binding to the 50S subunit of the ribosome. Pirlimycin has been used by veterinarians in the treatment of mastitis in dairy cattle. Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle. Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. Often marketed as Pirsue, this drug is used to treat mastitis in cattle.
Pirlimycin Hydrochloride is the hydrochloride salt form of pirlimycin, a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Piroctone olamine is a pyridone derivative, which is known to have bactericidal effects on gram-positive and gram-negative bacteria and fungicidal effects and hence is a component of many cosmetic products such as anti-dandruff shampoo.
Pirodavir is a broad-spectrum antipicornaviral agent. It is active against 80 typed (MICs = 0.001-14.4 µg/ml) and one untyped rhinovirus strain (MIC = 0.002 µg/ml) and is active against both group A and group B serotypes. It is also active against serotypes of coxsackievirus, poliovirus, and echovirus enteroviruses (MICs = 0.018-8.5, 0.025-0.27, and 0.019-1.3 µg/ml, respectively). Pirodavir, also known as R 77975, is a capsid-binding antipicornavirus agent with potent in vitro activity against both group A and group B rhinovirus serotypes. Pirodavir was one of the most promising capsid-binding compounds to show efficacy in human clinical trials for chemoprophylaxis of the common cold.
Pirmenol is a class I antiarrhythmic agent. It lengthens the final repolarization of action potentials in isolated rabbit ventricular myocytes and inhibits tachyarrhythmias induced by prolonged afterdepolarizations in isolated guinea pig papillary muscles when used at a concentration of 5 µM. Pirmenol (2.5 and 5 mg/kg) suppresses ouabain- or epinephrine-induced ventricular arrhythmias and aconitine-induced atrial arrhythmias in dogs. Pirmenol is an antiarrhythmic agent. Pirmenol inhibits muscarinic acetylcholine receptor-operated K+ current in the guinea pig heart. Pirmenol is active in a variety of experimental arrhythmic models of diverse etiology and has a favorable therapeutic index compared with other class I agents. Pirmenol is highly efficacious whether the arrhythmias were atrial or ventricular in origin, chemically, mechanically or electrically induced or of the automaticity or reentrant types.